1-(6-Bromopyridin-2-yl)pentan-1-one
Description
1-(6-Bromopyridin-2-yl)pentan-1-one is a brominated aromatic ketone featuring a pentanone chain attached to the 2-position of a pyridine ring, with a bromine substituent at the 6-position. The compound’s bromine atom serves as a site for further functionalization (e.g., cross-coupling reactions), making it a versatile intermediate in synthetic chemistry. Limited direct data on its physical or pharmacological properties are available in public literature, necessitating inferences from structurally analogous compounds.
Properties
Molecular Formula |
C10H12BrNO |
|---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
1-(6-bromopyridin-2-yl)pentan-1-one |
InChI |
InChI=1S/C10H12BrNO/c1-2-3-6-9(13)8-5-4-7-10(11)12-8/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
VZJDAUINBILGLO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1=NC(=CC=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Gaps
- Synthetic Utility : The target compound’s bromopyridine motif is understudied compared to MDPV’s well-documented synthesis and pharmacology.
- MDPV’s neurotoxicity contrasts with the unknown safety profile of the target compound.
- Regulatory Pathways : Unlike MDPV, this compound lacks explicit regulatory scrutiny, though bromine could subject it to environmental regulations.
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